4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Overview
Description
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine (4-PODA) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile organic compound with a unique structure, containing an oxadiazole ring, a pyridine ring, and an amine group. This compound has been studied extensively for its biochemical and physiological effects due to its potential use in drug design and development. It has also been used in laboratory experiments for its ability to act as a catalyst in various reactions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing a wide variety of heterocyclic compounds starting from "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" and its derivatives. These syntheses often aim to create compounds with potential antimicrobial, anticancer, and other pharmacological activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored for their antimicrobial activities, revealing that most compounds showed good or moderate activity (Bayrak et al., 2009).
Anticancer Evaluation
Derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been assessed for their anticancer potential. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were evaluated for in vitro anticancer activity against various human cancer cell lines, with some derivatives exhibiting significant cytotoxicity (Abdo & Kamel, 2015).
Antimicrobial Activity
Compounds based on "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have also been synthesized and tested for their antibacterial activities. The incorporation of oxadiazole and pyridyl triazole rings has shown promising results in developing antibacterial candidate drugs (Hu et al., 2005).
Material Science Applications
In material science, derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been utilized in the synthesis of new, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide), showcasing their potential in high-performance material applications (Mansoori et al., 2012).
Exploration of Bioactive Compounds
Research efforts have extended to the synthesis and bioactivity evaluation of pyridine-containing 1,3,4-oxadiazole derivatives, focusing on discovering compounds with fungicidal and growth-inhibitory properties against various plant and microbial species (Zhi, 2004).
properties
IUPAC Name |
4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBDHWJUIFECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362840 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
CAS RN |
131988-01-7 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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